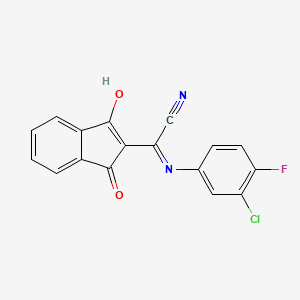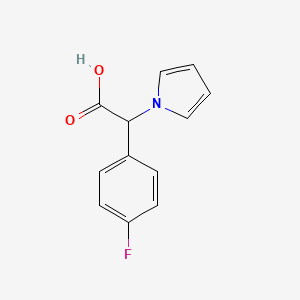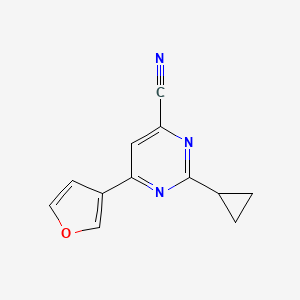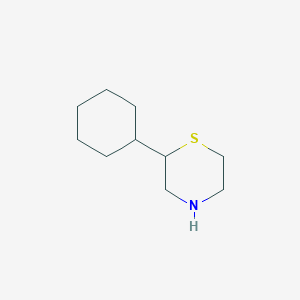
2-Cyclohexylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylthiomorpholine is an organic compound that belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiomorpholine typically involves the reaction of morpholine with cyclohexyl halides in the presence of a base. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexyl chloride or bromide under basic conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclohexyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the thiomorpholine ring.
Substitution: Various substituted thiomorpholines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclohexylthiomorpholine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylthiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the cyclohexyl group.
Thiomorpholine: The parent compound without any substituents.
Cyclohexylamine: Contains the cyclohexyl group but lacks the thiomorpholine ring.
Uniqueness: 2-Cyclohexylthiomorpholine is unique due to the presence of both the cyclohexyl group and the thiomorpholine ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C10H19NS |
|---|---|
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
2-cyclohexylthiomorpholine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 |
Clave InChI |
NMPDYHOPQIEOBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CNCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
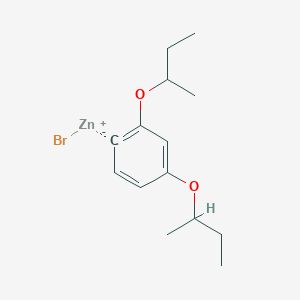
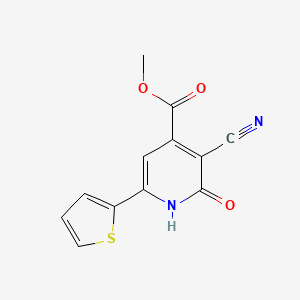
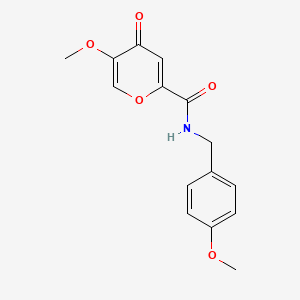
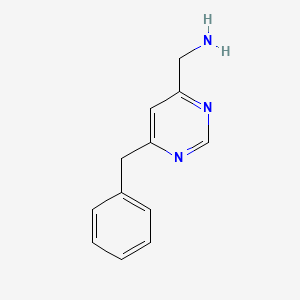
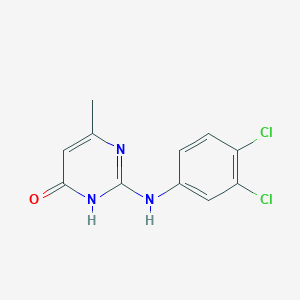
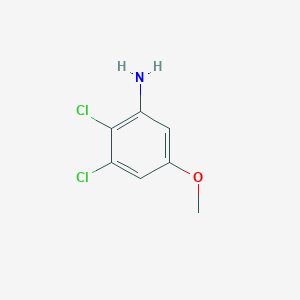
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)


